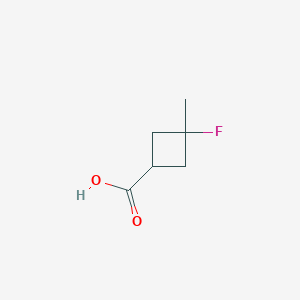

3-Fluoro-3-methylcyclobutanecarboxylic acid

Description

3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS: 1613330-60-1) is a cyclobutane-derived carboxylic acid featuring both fluorine and methyl substituents at the 3-position of the four-membered ring. Its molecular formula is C₆H₉FO₂, with a molar mass of 132.13 g/mol . The compound’s unique stereoelectronic properties—stemming from the fluorine atom’s electronegativity and the cyclobutane ring’s strain—make it a valuable intermediate in organic synthesis, pharmaceutical research, and material science . Its chiral centers (1s,3s configuration) further enhance its utility in enantioselective drug development .

Propriétés

IUPAC Name |

3-fluoro-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABOQQDLGWHBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a of appropriate precursors.

Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups are introduced through substitution reactions. For example, a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can be used to introduce the fluorine atom, while a methylating agent like methyl iodide can be used for the methyl group.

Carboxylation: The carboxyl group is introduced through a carboxylation reaction, typically using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-3-methylcyclobutanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclobutanecarboxylic acids

Applications De Recherche Scientifique

3-Fluoro-3-methylcyclobutanecarboxylic acid is an interesting compound with various applications in scientific research, particularly in medicinal chemistry and synthetic biology. This article explores its applications, synthesizing methodologies, and relevant case studies.

Drug Discovery

This compound has been explored for its potential as a building block in drug discovery. Its structural features contribute to the development of novel bioactive compounds. For instance, it has been incorporated into the synthesis of non-proteinogenic amino acids that exhibit enhanced pharmacological profiles .

Case Studies

- Fluorinated Amino Acids : Research demonstrated that derivatives of this compound can be synthesized to yield fluorinated amino acids. These amino acids have shown promise in modulating biological activities, particularly in neuropharmacology .

- PET Imaging Agents : A fluorine-18 labeled analogue of this compound has been investigated as a potential positron emission tomography (PET) imaging agent. This application highlights its utility in evaluating biological activity and metabolic processes in vivo .

Applications in Agrochemicals

The compound's unique properties also extend to agrochemical applications. Fluorinated compounds are known to enhance herbicidal activity and selectivity. Research indicates that derivatives of this compound could serve as effective agents in agricultural formulations, improving crop protection strategies .

Summary of Findings

The applications of this compound span several fields, including:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Used as a building block for novel pharmaceuticals and bioactive compounds. |

| Imaging Agents | Potential use in PET imaging for biological activity evaluation. |

| Agrochemicals | Investigated for enhanced herbicidal properties and crop protection. |

Mécanisme D'action

The mechanism of action of 3-Fluoro-3-methylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The carboxyl group can participate in various biochemical reactions, such as enzyme inhibition or activation. The methyl group can influence the compound’s hydrophobicity and overall molecular stability .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Fluoro-3-methylcyclobutanecarboxylic acid with five structurally related compounds:

Notes:

- *pKa estimated based on fluorinated cyclobutane analogs .

- †logD inferred from fluorocyclobutylamine comparisons .

- ‡Predicted values based on substituent effects.

Key Observations:

Ring Strain vs. Stability :

- The cyclobutane ring in this compound introduces higher ring strain compared to cyclohexane derivatives (e.g., trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid). This strain enhances reactivity in ring-opening or functionalization reactions .

- Difluoro-substituted analogs (e.g., 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid) exhibit even greater strain, lowering pKa (higher acidity) due to electron-withdrawing effects .

Substituent Effects: Fluorine vs. Trifluoromethyl: The trifluoromethyl group in 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid increases lipophilicity (logD ~0.9) compared to the monofluoro derivative (logD ~1.2) but reduces acidity (pKa ~2.8 vs. ~3.5) . Hydroxymethyl Functionality: The hydroxymethyl group in 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid introduces hydrogen-bonding capacity, lowering logD (-0.3) and enhancing solubility in polar solvents .

Chirality and Drug Design: this compound’s (1s,3s) configuration provides stereochemical control in drug intermediates, unlike non-chiral analogs like 1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid .

Activité Biologique

3-Fluoro-3-methylcyclobutanecarboxylic acid (FMCBA) is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of FMCBA, highlighting its interactions with biological systems, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

FMCBA is characterized by a cyclobutane ring with a carboxylic acid functional group and a fluorine atom attached to the third carbon. Its molecular formula is . The presence of the fluorine atom enhances its chemical stability and reactivity, making it a valuable candidate for various biological applications.

Biological Activity

Research indicates that FMCBA acts primarily as a ligand for voltage-gated calcium channels . This interaction can influence calcium signaling pathways, which are crucial for numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

The mechanism of action of FMCBA involves several key interactions:

- Hydrogen Bonding : The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing binding affinity.

- Enzyme Interaction : FMCBA has been studied for its potential to interact with enzymes, suggesting roles in enzyme inhibition or activation.

- Structural Influence : The methyl group contributes to the compound's hydrophobicity, influencing its overall molecular stability and interaction with lipid membranes .

In Vitro Studies

In vitro studies have demonstrated that FMCBA can modulate calcium influx in neuronal cells, indicating its potential as a therapeutic agent for neurological disorders. Additionally, studies have shown that FMCBA may inhibit specific enzymes involved in metabolic pathways, further supporting its potential use in drug development.

Comparison with Related Compounds

To understand the uniqueness of FMCBA, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Fluorinated cyclobutane with carboxylic acid | High reactivity due to fluorine; potential pharmaceutical use |

| Cyclobutanecarboxylic Acid | Non-fluorinated version | Less reactive; simpler synthesis |

| 2-Fluorocyclopentanecarboxylic Acid | Similar structure but larger ring | Different reactivity profile due to ring size |

| 1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acid | Contains amino group | Enhanced biological activity; potential drug candidate |

The unique combination of structural features in FMCBA imparts distinct chemical properties that set it apart from other similar compounds.

Applications in Drug Development

FMCBA's ability to interact with biological targets positions it as a promising candidate for drug development. Researchers are exploring its use as:

- Calcium Channel Modulators : Targeting calcium signaling pathways for conditions such as epilepsy or cardiac arrhythmias.

- Enzyme Inhibitors : Developing inhibitors for specific metabolic enzymes that could lead to novel therapeutic strategies.

Q & A

Q. What are the standard synthetic routes for 3-fluoro-3-methylcyclobutanecarboxylic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves cyclization of fluorinated precursors. A common approach starts with 3-oxocyclobutanecarboxylic acid, followed by fluorination and methyl group introduction via nucleophilic substitution or radical-mediated reactions . Key optimizations include:

- Temperature control : Reactions often require low temperatures (−78°C to −60°C) to manage stereochemistry and minimize side reactions .

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) may enhance cyclization efficiency .

- Purification : Chromatography or recrystallization ensures enantiomeric purity, critical for pharmaceutical applications .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorinated isomers, while ¹H/¹³C NMR confirms cyclobutane ring integrity and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns indicative of the trifluoromethyl group .

- X-ray Crystallography : Resolves stereochemistry and ring strain effects, particularly for enantiopure samples .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Screening : Preliminary assays (e.g., broth microdilution) suggest activity against Gram-positive bacteria, likely due to membrane disruption via lipophilic fluorinated groups .

- Drug Intermediate Utility : Its chiral cyclobutane core is used in RAF inhibitor synthesis for oncology targets, requiring enantioselective coupling reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Chiral Catalysts : Use of Evans’ oxazolidinones or Jacobsen’s catalysts in asymmetric cyclization steps .

- Dynamic Kinetic Resolution : Racemic mixtures can be resolved via enzymatic catalysis (e.g., lipases) under controlled pH and temperature .

- Validation : Chiral HPLC (e.g., Chiralpak® IG-3 column) confirms enantiomeric excess (ee > 98%) .

Q. What strategies address contradictory biological activity data across studies?

Methodological Answer:

- Batch Reproducibility : Trace impurities (e.g., residual solvents) may skew results; implement rigorous QC via LC-MS .

- Target Validation : Use CRISPR-edited cell lines to isolate compound-specific effects from off-target interactions .

- Structural Analog Comparison : Compare with non-fluorinated analogs (e.g., 3-methylcyclobutanecarboxylic acid) to isolate fluorine’s role in activity .

Q. How does the fluorinated cyclobutane ring influence metabolic stability in vivo?

Methodological Answer:

- Isotope Tracing : Use ¹⁸F-labeled analogs to track metabolic pathways via PET imaging .

- CYP450 Assays : Incubate with human liver microsomes to identify oxidation hotspots; fluorination often reduces CYP3A4-mediated degradation .

- LogP Measurement : Fluorine increases lipophilicity (e.g., LogP ~1.8 vs. ~0.5 for non-fluorinated analogs), impacting blood-brain barrier penetration .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina models binding to RAF kinase, focusing on fluorine’s electronegativity and ring strain effects .

- MD Simulations : GROMACS simulations assess conformational stability in aqueous vs. lipid environments .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ constants) with antibacterial IC₅₀ values .

Q. How can synthetic byproducts be minimized during large-scale production?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat transfer and reduce dimerization byproducts .

- In-line Analytics : FTIR monitors reaction progress in real-time, enabling rapid adjustment of reagent stoichiometry .

- Green Solvents : Switch from THF to cyclopentyl methyl ether (CPME) to reduce peroxide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.